molecular formula C14H8Cl3FN2O2 B14396725 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide CAS No. 88486-84-4

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide

Cat. No.: B14396725
CAS No.: 88486-84-4
M. Wt: 361.6 g/mol
InChI Key: YVVWHBMMIRQDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide typically involves multiple steps, including the introduction of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups. One common synthetic route involves the reaction of 2-chloro-5-fluorobenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dichlorophenyl)acetamide
  • 2-Chloro-N-(3,4-dichlorophenyl)benzamide
  • 2-Chloro-N-(3,4-dichlorophenyl)carbamate

Uniqueness

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and binding properties. The combination of these groups with the carbamoyl and dichlorophenyl moieties provides distinct chemical and biological characteristics that differentiate it from similar compounds.

Properties

CAS No.

88486-84-4

Molecular Formula

C14H8Cl3FN2O2

Molecular Weight

361.6 g/mol

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide

InChI

InChI=1S/C14H8Cl3FN2O2/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22)

InChI Key

YVVWHBMMIRQDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.